molecular formula C18H19ClN2O3 B250378 N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

カタログ番号: B250378
分子量: 346.8 g/mol
InChIキー: ALAXZPRHGHORDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. The compound was first synthesized in 2010 and has since undergone extensive research to determine its efficacy and safety in pre-clinical and clinical trials.

作用機序

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea binds to the active site of BTK and inhibits its activity, thereby preventing the downstream signaling pathways that promote cancer cell growth and survival. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphoma and other types of cancer cells. By inhibiting BTK, this compound effectively shuts down this pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. In pre-clinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of other cancer treatments such as chemotherapy and immunotherapy. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory B-cell lymphoma and other types of cancer.

実験室実験の利点と制限

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has several advantages as a research tool for studying cancer biology and developing new cancer treatments. Its selective and potent inhibition of BTK makes it a valuable tool for dissecting the BCR signaling pathway and its role in cancer cell survival and proliferation. This compound can also be used in combination with other cancer treatments to enhance their efficacy and overcome resistance to therapy.
However, there are also limitations to using this compound in lab experiments. Its specificity for BTK means that it may not be effective against all types of cancer cells or tumors. Additionally, the optimal dosage and treatment schedule for this compound may vary depending on the type of cancer and the patient population.

将来の方向性

There are several potential future directions for research on N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea and its use as a cancer treatment. These include:
1. Developing this compound as a first-line therapy for B-cell lymphoma and other types of cancer.
2. Investigating the use of this compound in combination with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy and overcome resistance to therapy.
3. Identifying biomarkers that can predict response to this compound and other BTK inhibitors, and using these biomarkers to guide patient selection and treatment decisions.
4. Developing new BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
5. Investigating the role of BTK and the BCR signaling pathway in other diseases, such as autoimmune disorders and infectious diseases, and developing new therapies based on these findings.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in pre-clinical and clinical trials for the treatment of B-cell lymphoma and other types of cancer. Its selective and potent inhibition of BTK makes it a valuable tool for studying cancer biology and developing new cancer treatments. Future research on this compound and other BTK inhibitors has the potential to improve cancer treatment outcomes and advance our understanding of the molecular mechanisms that drive cancer cell survival and proliferation.

合成法

The synthesis of N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, including the reaction of 4-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and triethylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

科学的研究の応用

N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been extensively researched for its potential as a cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including B-cell lymphoma, multiple myeloma, and solid tumors. This compound works by targeting Bruton's tyrosine kinase (BTK), which is a key player in the signaling pathways that promote cancer cell survival and proliferation.

特性

分子式

C18H19ClN2O3

分子量

346.8 g/mol

IUPAC名

1-(4-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-6-8-14(9-7-13)20-18(22)21-15-3-1-4-16(11-15)24-12-17-5-2-10-23-17/h1,3-4,6-9,11,17H,2,5,10,12H2,(H2,20,21,22)

InChIキー

ALAXZPRHGHORDZ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

正規SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。